molecular formula C16H14N4OS B2804018 N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415633-11-1

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2804018
CAS No.: 2415633-11-1
M. Wt: 310.38
InChI Key: WJULBYMVSDXNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a sophisticated chemical compound designed for pharmaceutical and biological research, integrating two privileged heterocyclic scaffolds known for their drug discovery applications. The molecule features a cyclopenta[c]pyridazine core, a heterocyclic system recognized for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is valuable in drug-target interactions . This core structure is conjugated with a 4-methyl-1,3-benzothiazol-2-yl group, a heterocycle frequently employed in medicinal chemistry and often associated with bioactivities such as kinase inhibition and modulation of apoptotic pathways . The strategic fusion of these moieties into a single carboxamide-linked structure creates a complex chemical tool with potential for probing novel biological mechanisms. The benzothiazole scaffold is a common feature in compounds investigated for a range of therapeutic targets . Similarly, the pyridazine heterocycle has gained prominence in drug discovery, as evidenced by its incorporation into recently FDA-approved drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib . The inherent polarity and low basal lipophilicity of the pyridazine ring can be advantageous in optimizing a molecule's drug-like properties, potentially reducing unwanted interactions such as inhibition of the cardiac hERG potassium channel . This compound is provided for research use only (RUO) and is intended for utilization in various biochemical assays, including but not limited to high-throughput screening (HTS) initiatives to identify hits against novel protein targets . It serves as a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) in lead optimization campaigns, particularly in the design of molecules targeting inflammatory pathways, kinases, or other critical nodes in disease biology . It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own thorough safety and toxicity assessments prior to use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-9-4-2-7-13-14(9)17-16(22-13)18-15(21)12-8-10-5-3-6-11(10)19-20-12/h2,4,7-8H,3,5-6H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJULBYMVSDXNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-1,3-benzothiazol-2-amine with a cyclopenta[c]pyridazine derivative under specific conditions. The reaction may involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s benzothiazole moiety is known to interact with proteins and nucleic acids, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

A key analog, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (), shares the benzothiazole-carboxamide framework but differs in substituents. The dichloro and methoxy groups on the benzothiazole and benzamide rings confer a higher molecular weight (exact value unspecified but inferred to exceed the target compound’s) and altered electronic properties compared to the target’s 4-methyl group.

Key Differences:

  • Target Compound : 4-methyl on benzothiazole; simpler substitution pattern.
  • Analog : 4,5-dichloro and 3,5-dimethoxy groups; increased polarity and steric hindrance.

Heterocyclic Core Modifications

Pyridazine vs. Pyrimidine Systems

The cyclopenta[c]pyridazine core in the target compound contrasts with 2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyrimidine (), which features a pyrimidine ring. Pyridazine (two adjacent nitrogen atoms) versus pyrimidine (alternating nitrogen atoms) alters electron distribution and hydrogen-bonding capacity. Pyridazine’s electron-deficient nature may enhance interactions with polar residues in biological targets, while pyrimidine’s symmetry could improve metabolic stability .

Fused vs. Non-Fused Systems

The patent-derived compound 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24, ) incorporates a pyrido-pyridazine system. Unlike the target’s cyclopenta[c]pyridazine, this analog includes a larger, fused pyridine-pyridazine scaffold, which may influence binding affinity due to increased surface area and conformational flexibility .

Pharmacological and Analytical Data

The target’s cyclopenta[c]pyridazine core may offer intermediate lipophilicity, balancing membrane permeability and aqueous solubility.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Core Notable Features Source
N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide C₁₆H₁₅N₅OS (calculated) ~329.39 4-methyl benzothiazole; cyclopenta[c]pyridazine Rigid fused core; moderate lipophilicity Inferred
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide C₁₅H₁₂Cl₂N₂O₃S ~383.29 4,5-dichloro; 3,5-dimethoxy High molecular weight; polar substituents
2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyrimidine C₁₀H₁₄N₄ ~190.25 Cyclopenta[b]pyrimidine; cyclopropylamino Pyrimidine core; lower steric bulk
Example 24 (Pyrido-pyridazine derivative) C₃₄H₃₈N₈O₂S ~634.79 Adamantane; pyrido-pyridazine Large fused system; high conformational flexibility

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS Number: 2415633-11-1) is a complex organic compound characterized by its unique structural features. This compound integrates a benzothiazole moiety , known for its diverse biological activities, with a cyclopenta[c]pyridazine structure , which contributes to its potential pharmacological properties. The molecular formula is C16H14N4OSC_{16}H_{14}N_{4}OS with a molecular weight of 310.4 g/mol .

Structural Characteristics

The compound's structure can be broken down into two significant components:

ComponentDescription
Benzothiazole Contains a methyl group on the benzothiazole ring, which is associated with antimicrobial properties.
Cyclopenta[c]pyridazine Exhibits various biological activities typical of pyridazine derivatives.

The combination of these two moieties enhances the biological activity compared to compounds containing only one of these structures.

Antimicrobial Properties

The benzothiazole component has been extensively studied for its antimicrobial properties . Compounds containing this moiety often show activity against various bacterial and fungal strains. Research indicates that derivatives of benzothiazole can inhibit specific enzymes involved in microbial metabolism, leading to their effectiveness as antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related compounds have shown antiproliferative activity against breast, colon, and lung cancer cell lines .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for the survival and replication of pathogens or cancer cells.
  • Cell Cycle Disruption : The compound could interfere with the cell cycle, leading to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to cell death.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of a series of benzothiazole derivatives similar to this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting strong potential for therapeutic applications in infectious diseases.

Study 2: Anticancer Efficacy

In vitro tests on breast and colon cancer cell lines demonstrated that the compound significantly reduced cell viability compared to untreated controls. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity .

Q & A

Q. What are the recommended synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often involving cyclocondensation of cyclopenta[c]pyridazine precursors with 4-methyl-1,3-benzothiazol-2-amine derivatives. Key steps include:

  • Coupling reactions using carbodiimide-based catalysts (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF under nitrogen atmosphere .
  • Temperature control (typically 60–80°C) to enhance reaction efficiency and minimize side products .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Optimization requires monitoring via TLC and adjusting solvent polarity or catalyst loading to improve yield .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the benzothiazole and cyclopenta[c]pyridazine moieties .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles in the fused heterocyclic system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To address this:

  • Cross-validate assays using standardized protocols (e.g., MTT for cytotoxicity, kinase inhibition assays with ATP concentration controls) .
  • Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to ensure batch consistency .
  • Dose-response studies to establish EC₅₀/IC₅₀ values across multiple replicates, reducing false positives from solvent artifacts .

Q. What strategies are effective for enhancing binding affinity to target enzymes (e.g., kinases)?

  • Molecular docking simulations (using AutoDock Vina or Schrödinger) to identify key interactions between the benzothiazole ring and kinase active sites. Focus on hydrogen bonding with catalytic lysine residues and hydrophobic contacts in the ATP-binding pocket .
  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., electron-withdrawing groups on the pyridazine ring) to modulate electron density and improve binding .
  • Dynamic light scattering (DLS) to assess compound aggregation, which may artificially inflate inhibition data .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation during carboxamide coupling .
  • Flow chemistry for continuous processing of temperature-sensitive intermediates, improving reproducibility .
  • In-line FTIR monitoring to detect reaction completion in real time, minimizing over-reaction .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between computational docking predictions and experimental binding data?

  • Re-evaluate force fields in docking software to better model π-π stacking interactions involving the benzothiazole ring .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally measure binding kinetics (Kd, kon/koff) and validate docking poses .
  • Co-crystallization of the compound with the target enzyme to obtain empirical structural data .

Methodological Best Practices

Q. What are the critical parameters for stability testing under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
  • Plasma stability assays : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the cyclopenta[c]pyridazine core) .

Q. How can researchers optimize solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin-based formulations .
  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving aqueous solubility by >10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.